![molecular formula C26H33N3O2 B11408979 N-(2-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11408979.png)
N-(2-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is a complex organic compound that features a benzodiazole core, a dimethylphenoxyethyl group, and a cyclohexanecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the dimethylphenoxyethyl group through nucleophilic substitution reactions. The final step involves the coupling of the cyclohexanecarboxamide moiety under amide bond formation conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodiazole core or the dimethylphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-(2-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
Cephalexin: An antibiotic with a similar amide bond structure.
Uniqueness
N-(2-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is unique due to its combination of a benzodiazole core and a cyclohexanecarboxamide moiety, which imparts specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C26H33N3O2 |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
N-[2-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C26H33N3O2/c1-19-12-13-20(2)24(18-19)31-17-16-29-23-11-7-6-10-22(23)28-25(29)14-15-27-26(30)21-8-4-3-5-9-21/h6-7,10-13,18,21H,3-5,8-9,14-17H2,1-2H3,(H,27,30) |
Clave InChI |
VVOYGIWTYBVGNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


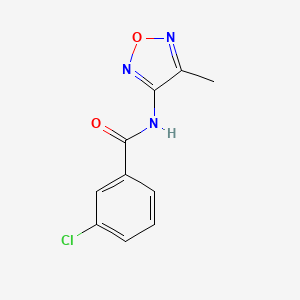
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11408906.png)
![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11408913.png)
![9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11408920.png)
![N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11408928.png)
![2-(3-methoxypropyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11408956.png)
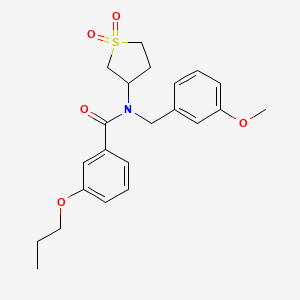
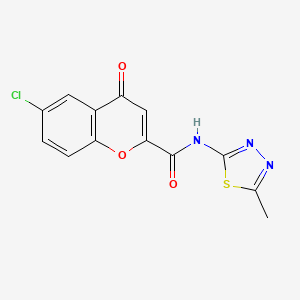
![Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11408969.png)
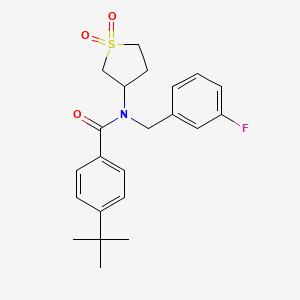

![3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B11408993.png)
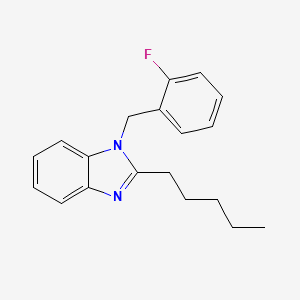
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11408998.png)
